2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione
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Overview
Description
2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a phenyl ring, which is further connected to an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione typically involves multi-step organic reactionsSpecific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The indene-1,3-dione moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxy group to scavenge free radicals, thereby protecting cells from oxidative damage. Additionally, its potential therapeutic effects may involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,9-Bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane
- Triethyleneglycol bis(3-(3-tert-butyl-4-hydroxy-5-methylphenyl) propionate)
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
Uniqueness
What sets 2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione apart from similar compounds is its unique combination of functional groups and the indene-1,3-dione moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
69574-16-9 |
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Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(3-tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C20H20O3/c1-11-9-12(10-15(17(11)21)20(2,3)4)16-18(22)13-7-5-6-8-14(13)19(16)23/h5-10,16,21H,1-4H3 |
InChI Key |
UHTFPDISMZAYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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